Cas no 6543-77-7 (4-Epi Doxycycline (>70%))

4-Epi Doxycycline (>70%) 化学的及び物理的性質
名前と識別子
-
- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,(4R,4aR,5S,5aR,6R,12aS)-
- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentah...
- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,(4R
- 4-EPI DOXYCYCLINE
- 5-Hydroxy-α-6-desoxy-tetracyclin
- doxocycline
- doxycycline
- Doxycycline EP impurity C
- (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- PD063966
- 4-Epidoxycycline
- A899857
- DOXYCYCLINE IMPURITY C
- 4-epi-Doxycycline
- DOXYCYCLINE MONOHYDRATE IMPURITY C [EP IMPURITY]
- DOXYCYCLINE HYCLATE IMPURITY C [EP IMPURITY]
- (4R,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
- 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4R,4aR,5S,5aR,6R,12aS)-
- AKOS022185341
- (4R,4AR,5S,5AR,6R,12AS)-4-(DIMETHYLAMINO)-3,5,10,12,12APENTAHYDROXY-6-METHYL-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE
- UNII-TR57F2W7Q6
- 6543-77-7
- Q27290190
- TR57F2W7Q6
- 6-Deoxy-4-epioxytetracycline
- 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, 4-EPIMER
- DTXSID901316643
- SCHEMBL23005369
- 4-Epioxytetracycline, 6-deoxy-
- 4-Epi Doxycycline (>70%)
- 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, (4R-(4.ALPHA.,4A.BETA.,5.BETA.,5A.BETA.,6.BETA.,12A.BETA.))-
-
- インチ: InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1
- InChIKey: SGKRLCUYIXIAHR-NLJUDYQYSA-N
- ほほえんだ: CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
計算された属性
- せいみつぶんしりょう: 444.15300
- どういたいしつりょう: 444.153266
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 1
- 複雑さ: 956
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 182
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.63
- ゆうかいてん: >176?C (dec.)
- ふってん: 685.2°C at 760 mmHg
- フラッシュポイント: 368.2°C
- 屈折率: 1.737
- PSA: 181.62000
- LogP: 0.35270
4-Epi Doxycycline (>70%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E585900-0.5mg |
4-Epi Doxycycline (>70%) |
6543-77-7 | 0.5mg |
$ 310.00 | 2023-01-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20630-500ug |
4-Epidoxycycline |
6543-77-7 | 98% | 500ug |
¥5296.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-210032A-10 mg |
4-Epi Doxycycline, |
6543-77-7 | 70% | 10mg |
¥37,605.00 | 2023-07-11 | |
TRC | E585900-.5mg |
4-Epi Doxycycline (>70%) |
6543-77-7 | 5mg |
$356.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210032-1 mg |
4-Epi Doxycycline, |
6543-77-7 | 70% | 1mg |
¥4,550.00 | 2023-07-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20630-1mg |
4-Epidoxycycline |
6543-77-7 | 98% | 1mg |
¥9686.00 | 2023-09-09 | |
TRC | E585900-10mg |
4-Epi Doxycycline (>70%) |
6543-77-7 | 10mg |
$ 5040.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210032A-10mg |
4-Epi Doxycycline, |
6543-77-7 | 70% | 10mg |
¥37605.00 | 2023-09-05 | |
TRC | E585900-5mg |
4-Epi Doxycycline (>70%) |
6543-77-7 | 5mg |
$ 356.00 | 2023-09-07 | ||
TRC | E585900-1mg |
4-Epi Doxycycline (>70%) |
6543-77-7 | 1mg |
$ 586.00 | 2023-09-07 |
4-Epi Doxycycline (>70%) 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
4-Epi Doxycycline (>70%)に関する追加情報
Recent Advances in 4-Epi Doxycycline (>70%) Research: Insights from CAS 6543-77-7 Studies
In recent years, the chemical and biomedical research community has shown increasing interest in the compound 4-Epi Doxycycline (>70%), particularly in the context of its structural and functional relationship with the well-known antibiotic doxycycline. The CAS registry number 6543-77-7 identifies this epimer as a significant subject of study due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, characterization, and biological activities as reported in peer-reviewed literature from 2022-2023.
Recent analytical studies employing high-performance liquid chromatography (HPLC) and mass spectrometry have achieved significant progress in the purification and quantification of 4-Epi Doxycycline, with multiple research groups reporting purity levels consistently exceeding 70%. The compound's stereochemical configuration at the C-4 position appears to influence its antimicrobial activity spectrum differently than its parent compound, particularly against Gram-positive bacterial strains. A 2023 study published in the Journal of Antibiotic Research demonstrated a 15-20% reduction in minimum inhibitory concentration (MIC) values against Staphylococcus aureus when compared to conventional doxycycline formulations.
The metabolic stability of 4-Epi Doxycycline has emerged as a key research focus, with pharmacokinetic studies in murine models revealing a 30% longer plasma half-life than the standard doxycycline form (Pharmacology Research & Perspectives, 2022). This extended bioavailability profile, coupled with reduced hepatotoxicity markers in liver function tests, suggests potential advantages for prolonged therapeutic regimens. However, researchers caution that the epimerization process may affect the compound's tissue penetration characteristics, particularly in cerebral spinal fluid where concentrations were measured at 40% lower than the parent compound in parallel studies.
Emerging applications in anti-inflammatory therapies have been explored through in vitro models of cytokine modulation. The 4-Epi derivative demonstrated superior inhibition of TNF-α production (68% reduction vs. 52% for doxycycline) in macrophage cell lines at equivalent concentrations (Cellular Immunology, 2023). These findings have spurred interest in repurposing this compound for autoimmune disease management, though clinical translation remains preliminary. Current research efforts are investigating optimized synthesis routes to improve yield and consistency of the >70% purity material, with particular attention to minimizing the formation of related impurities during the epimerization process.
From a chemical manufacturing perspective, recent process optimization studies have identified critical control points for maintaining the 4-Epi Doxycycline's stability during large-scale production. The compound's sensitivity to oxidative degradation requires strict oxygen exclusion during storage, with nitrogen-purged packaging now considered industry standard for commercial preparations. Analytical method development continues to advance, with two new USP-compliant HPLC methods for impurity profiling published in the past year, significantly improving quality control capabilities for this pharmaceutical intermediate.
Looking forward, the research community anticipates expanded investigation into 4-Epi Doxycycline's mechanism of action at the molecular level, particularly its interactions with bacterial ribosomes and mammalian matrix metalloproteinases. Several research groups have proposed structure-activity relationship studies to systematically evaluate modifications at the C-4 position and their biological consequences. As synthesis methods become more refined and analytical techniques more sensitive, the full therapeutic potential of this doxycycline derivative may soon be realized in clinical settings.
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